molecular formula C23H23FN2O B6086291 1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine

1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine

Cat. No. B6086291
M. Wt: 362.4 g/mol
InChI Key: APMXHOBRIVQAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as FPPP and has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine involves the inhibition of serotonin reuptake. This results in an increase in serotonin levels in the brain, which is believed to be responsible for its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine has potential biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which is believed to be responsible for its potential antidepressant and anxiolytic effects. It has also been found to have potential analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine in lab experiments is its potential as a selective serotonin reuptake inhibitor. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. One limitation of this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine has potential future directions in various fields such as neuroscience, pharmacology, and medicinal chemistry. Some potential future directions include:
1. Further studies to explore the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders.
2. Studies to investigate the potential analgesic effects of this compound.
3. Research to explore the potential use of this compound as a tool for studying the role of serotonin in various physiological and pathological processes.
4. Development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 4-fluoroaniline and 3-phenoxybenzyl chloride in the presence of sodium hydroxide and piperazine. The reaction takes place under reflux conditions and the final product is obtained through recrystallization from ethanol.

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to have potential as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O/c24-20-9-11-21(12-10-20)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)27-22-6-2-1-3-7-22/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMXHOBRIVQAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[(3-phenoxyphenyl)methyl]piperazine

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